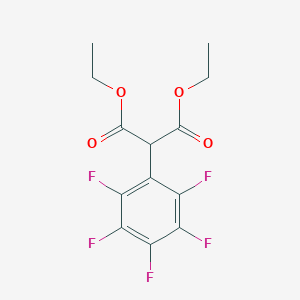

Diethyl pentafluorophenyl-malonate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Diethyl pentafluorophenyl-malonate is an organic compound that belongs to the class of malonates It is characterized by the presence of a pentafluorophenyl group attached to the malonate core

準備方法

Synthetic Routes and Reaction Conditions

Diethyl pentafluorophenyl-malonate can be synthesized through the alkylation of diethyl malonate with pentafluorobenzyl bromide in the presence of a strong base such as sodium ethoxide. The reaction typically proceeds via the formation of an enolate intermediate, which then undergoes nucleophilic substitution with the alkyl halide .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, solvent choice, and purification steps to ensure high yield and purity of the final product.

化学反応の分析

Types of Reactions

Diethyl pentafluorophenyl-malonate undergoes various chemical reactions, including:

Alkylation: The compound can be alkylated at the alpha position using alkyl halides in the presence of a base.

Hydrolysis: It can be hydrolyzed to form the corresponding malonic acid derivative.

Decarboxylation: Upon heating, it can undergo decarboxylation to yield substituted acetic acids.

Common Reagents and Conditions

Alkylation: Sodium ethoxide in ethanol is commonly used as the base for enolate formation.

Hydrolysis: Aqueous acid such as hydrochloric acid is used for ester hydrolysis.

Decarboxylation: Heating the compound in the presence of a suitable catalyst or under thermal conditions.

Major Products Formed

Alkylation: Substituted malonates.

Hydrolysis: Malonic acid derivatives.

Decarboxylation: Substituted acetic acids.

科学的研究の応用

Diethyl pentafluorophenyl-malonate has several applications in scientific research:

作用機序

The mechanism of action of diethyl pentafluorophenyl-malonate involves the formation of reactive intermediates such as enolates and carbanions. These intermediates participate in nucleophilic substitution and addition reactions, leading to the formation of various products. The molecular targets and pathways involved depend on the specific reactions and conditions employed .

類似化合物との比較

Similar Compounds

Diethyl malonate: A commonly used malonate ester with similar reactivity but lacking the pentafluorophenyl group.

Dimethyl malonate: Another malonate ester with similar properties but different ester groups.

Ethyl acetoacetate: A related compound used in similar synthetic applications.

Uniqueness

Diethyl pentafluorophenyl-malonate is unique due to the presence of the pentafluorophenyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in reactions requiring specific reactivity and selectivity.

生物活性

Diethyl pentafluorophenyl-malonate (DEPFM) is a fluorinated compound that has garnered attention due to its unique chemical properties and potential biological activities. This article explores the synthesis, hydrolysis, and biological implications of DEPFM, supported by relevant research findings and case studies.

Synthesis of this compound

This compound is synthesized through the reaction of diethyl malonate with pentafluorobenzene. This reaction typically involves sodium diethyl malonate and hexafluorobenzene under specific conditions to yield the desired compound. The synthesis can be challenging due to the stability of the fluorinated compound and the conditions required for effective hydrolysis.

Hydrolysis Studies

Research indicates that the hydrolysis of diethyl 2-(perfluorophenyl)malonate (a structural analogue) is complex. The compound does not readily hydrolyze under basic or acidic conditions, which poses challenges for its further chemical transformations. In one study, hydrolysis with a mixture of HBr and acetic acid yielded 2-(perfluorophenyl)acetic acid in a significant yield, highlighting the need for careful selection of reaction conditions to achieve desired products .

Table 1: Hydrolysis Conditions and Outcomes for this compound

| Condition | Outcome |

|---|---|

| Basic (10% KOH, reflux) | No reaction after 5 hours |

| Acidic (HBr + AcOH, reflux) | 63% yield of 2-(perfluorophenyl)acetic acid |

| Mild conditions (biphasic) | No reaction |

Biological Activity

The biological activity of this compound is primarily inferred from studies on related fluorinated compounds. Fluorinated compounds often exhibit unique pharmacological properties due to their electronegativity and ability to engage in stronger interactions with biological targets.

Case Studies on Related Compounds

- Antitumor Activity : Research has shown that certain fluorinated compounds can exhibit significant cytotoxicity against various cancer cell lines. For example, pentafluorophenyl platinum(II) complexes demonstrated antiproliferative activity against human lung carcinoma (A549), cervix carcinoma (HeLa), and breast adenocarcinoma (MCF-7) cell cultures . The mechanism involves the generation of reactive oxygen species, which are known to induce apoptosis in cancer cells.

- Receptor Interaction : Studies on fluorinated amino acids indicate that fluorine substitution can enhance binding affinity to receptors involved in platelet aggregation. This suggests that this compound may also interact with biological receptors in a similar manner, potentially leading to enhanced biological activity .

特性

IUPAC Name |

diethyl 2-(2,3,4,5,6-pentafluorophenyl)propanedioate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11F5O4/c1-3-21-12(19)6(13(20)22-4-2)5-7(14)9(16)11(18)10(17)8(5)15/h6H,3-4H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILXWVDXADPLRDY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1=C(C(=C(C(=C1F)F)F)F)F)C(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11F5O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80456364 |

Source

|

| Record name | Diethyl pentafluorophenyl-malonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80456364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1582-05-4 |

Source

|

| Record name | Diethyl pentafluorophenyl-malonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80456364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。